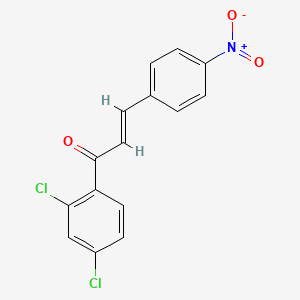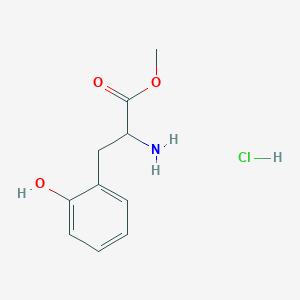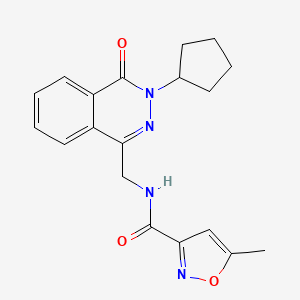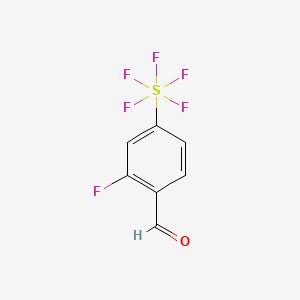
(2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one" is a chalcone derivative characterized by a central trans-configured double bond and two aromatic rings substituted with electron-withdrawing groups, namely dichloro and nitro groups. The molecular structure of this compound has been studied using various spectroscopic techniques and crystallography, revealing detailed geometric parameters and intermolecular interactions within the crystal lattice .
Synthesis Analysis
The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between an acetophenone and an aldehyde. In the case of related compounds, the synthesis has been performed using 2,4-dichloroacetophenone and different substituted benzaldehydes in ethanol, followed by characterization through techniques such as FT-IR, NMR, and X-ray diffraction . Although the exact synthesis details for the specific compound are not provided, it is likely that a similar synthetic route was employed.
Molecular Structure Analysis
The molecular structure of "(2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one" has been elucidated through single-crystal X-ray diffraction, revealing a dihedral angle between the two aromatic rings and confirming the trans configuration of the central double bond. The crystal packing is stabilized by C-H···O and C-H···Cl contacts, which contribute to the overall stability of the crystal structure .
Chemical Reactions Analysis
While the specific chemical reactions of "(2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one" are not detailed in the provided papers, chalcones are known to participate in various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. They can undergo cyclization, addition, and oxidation reactions, among others. The electron-withdrawing substituents in this compound may influence its reactivity and the types of reactions it can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as dichloro and nitro substituents can affect properties like solubility, melting point, and reactivity. The compound's HOMO-LUMO energy gap, as determined by theoretical calculations, can provide insights into its electronic properties and potential as an active material in various applications. Additionally, the first hyperpolarizability and infrared intensities reported for related compounds suggest that these chalcones may have interesting optical and electronic properties .
Wissenschaftliche Forschungsanwendungen
Environmental and Biodegradation Studies
Research on compounds related to (2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one often focuses on environmental impact, biodegradation, and the mechanisms of toxicity. A significant portion of the literature explores the environmental behavior of related chlorinated compounds and their effects on ecosystems.
Environmental Persistence and Toxicity : Chlorinated compounds, including 2,4-dichlorophenol and its derivatives, have been extensively studied for their environmental persistence and potential toxicity. Studies have assessed the impact of chlorophenols on aquatic environments, noting moderate toxic effects to both mammalian and aquatic life, with certain chlorophenols showing considerable toxicity upon long-term exposure to fish (Krijgsheld & Gen, 1986).
Biodegradation and Microbial Remediation : The biodegradation of chlorophenols, including compounds similar to (2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, is a critical area of research for environmental remediation. Studies highlight the role of microorganisms in degrading such compounds, underscoring the potential for bioremediation strategies to mitigate pollution. Magnoli et al. (2020) provided an overview of herbicides based on 2,4-D (a related chlorophenol compound) and emphasized the significance of microbial degradation as a method to prevent environmental pollution and protect public health (Magnoli et al., 2020).
Chemical Behavior and Applications
The chemical behavior of chlorinated phenols and nitrophenols, closely related to the compound , has been a subject of scientific interest, particularly their application in various fields, including agriculture and industry.
Use in Agriculture : Chlorophenols, such as 2,4-D, are widely used in agriculture for their herbicidal properties. Research into these compounds often focuses on their environmental fate, degradation pathways, and impacts on non-target species. The goal is to understand how these chemicals behave in agricultural settings and how their adverse effects can be minimized (Huntley et al., 1994).
Photodegradation and Environmental Stability : Studies on similar compounds have examined the factors affecting their stability and degradation in the environment, including photodegradation under sunlight. Such research helps in understanding how these chemicals can be broken down naturally or through engineered remediation processes to reduce their environmental footprint.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-11-4-7-13(14(17)9-11)15(19)8-3-10-1-5-12(6-2-10)18(20)21/h1-9H/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYMVHGKZNEOY-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione](/img/structure/B2531679.png)
![2-Chloro-N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2531684.png)
![N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2531685.png)

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol](/img/structure/B2531689.png)

![7,8-dimethyl-5-(pyridin-3-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2531691.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)
![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)

![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)
![1-(4-Chlorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2531700.png)